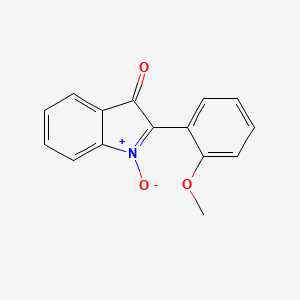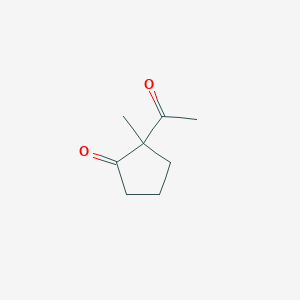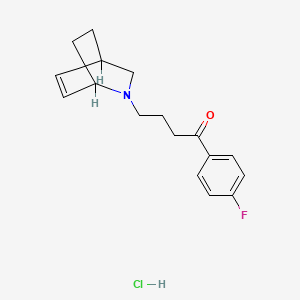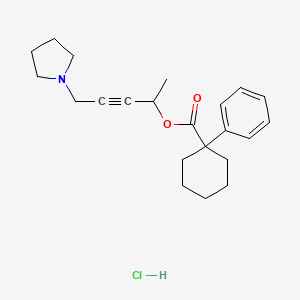
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by its unique structural features, which include a cyclohexane ring, a phenyl group, a pyrrolidinyl group, and a butynyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of cyclohexanecarboxylic acid, followed by esterification with 1-phenyl-1-methyl-4-(1-pyrrolidinyl)-2-butynol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclohexanecarboxylic acid esters
- Phenyl-substituted carboxylic acid esters
- Pyrrolidinyl-substituted esters
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
CAS番号 |
24642-40-8 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC名 |
5-pyrrolidin-1-ylpent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-9-17-23)25-21(24)22(14-6-3-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H |
InChIキー |
HMLMHKBBINOTHC-UHFFFAOYSA-N |
正規SMILES |
CC(C#CCN1CCCC1)OC(=O)C2(CCCCC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


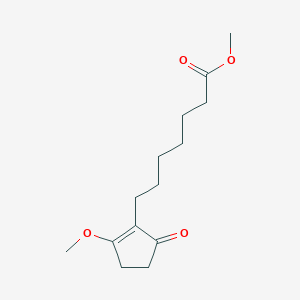
![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
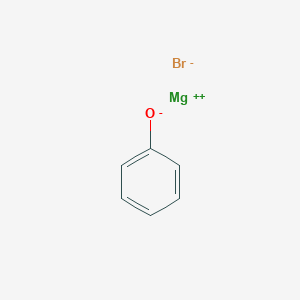
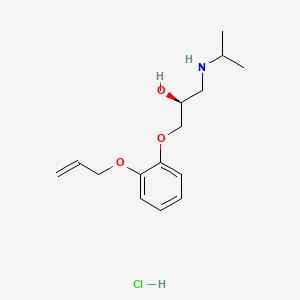
![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)
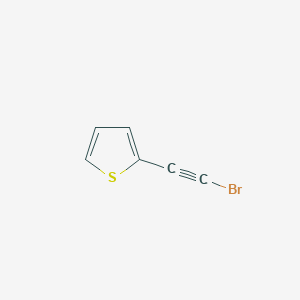
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
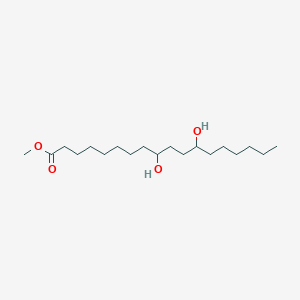
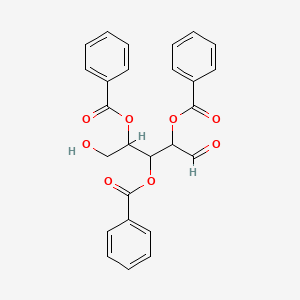
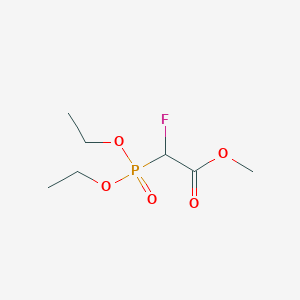
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
